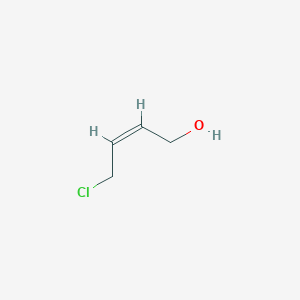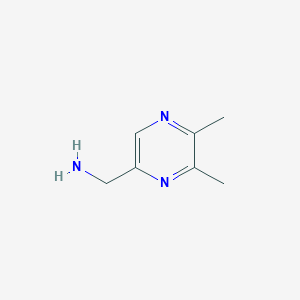
(2Z)-4-chlorobut-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-4-chlorobut-2-en-1-ol is an organic compound with the molecular formula C4H7ClO. It is characterized by a chlorine atom attached to the second carbon of a butene chain, with a hydroxyl group (-OH) attached to the first carbon. The “2Z” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on the same side.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-chlorobut-2-en-1-ol can be achieved through various methods. One common approach involves the chlorination of but-2-en-1-ol. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure the desired geometric configuration is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and yield. The process may include steps such as distillation and purification to obtain the compound in high purity.
化学反应分析
Types of Reactions
(2Z)-4-chlorobut-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated compound.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-chlorobut-2-enal.
Reduction: Formation of 4-chlorobutan-1-ol.
Substitution: Formation of 4-hydroxybut-2-en-1-ol or other substituted derivatives.
科学研究应用
(2Z)-4-chlorobut-2-en-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2Z)-4-chlorobut-2-en-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
(2E)-4-chlorobut-2-en-1-ol: The geometric isomer with the chlorine and hydroxyl groups on opposite sides of the double bond.
4-chlorobutan-1-ol: The saturated analog without the double bond.
4-hydroxybut-2-en-1-ol: The analog with a hydroxyl group instead of chlorine.
Uniqueness
(2Z)-4-chlorobut-2-en-1-ol is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.
属性
分子式 |
C4H7ClO |
|---|---|
分子量 |
106.55 g/mol |
IUPAC 名称 |
(Z)-4-chlorobut-2-en-1-ol |
InChI |
InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1- |
InChI 键 |
WVRLAHTVGOLBEB-UPHRSURJSA-N |
手性 SMILES |
C(/C=C\CCl)O |
规范 SMILES |
C(C=CCCl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

![Rel-(1r,5s,6r)-3-(tert-butoxycarbonyl)-8-oxa-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B11751210.png)

![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
![1,3-dimethyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11751219.png)
![1-[4-(Trifluoromethoxy)phenyl]propan-2-amine hydrochloride](/img/structure/B11751220.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarboxylic acid](/img/structure/B11751230.png)

![(3S,4aS,8aR)-6-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-c]pyridine-3-carboxylic acid](/img/structure/B11751239.png)
![1-(2-Chlorophenyl)-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B11751253.png)
